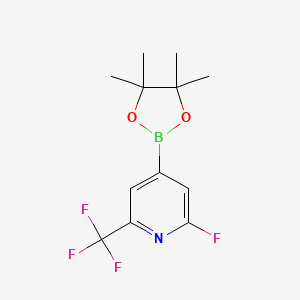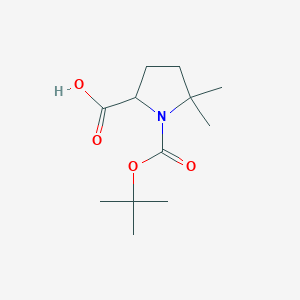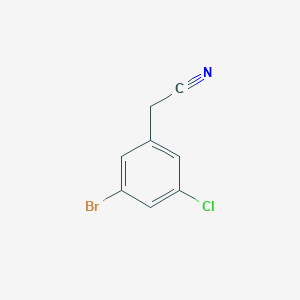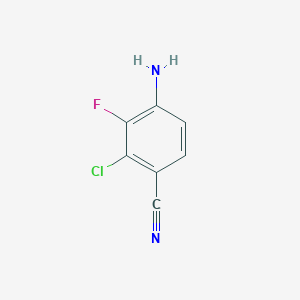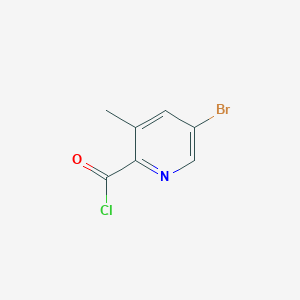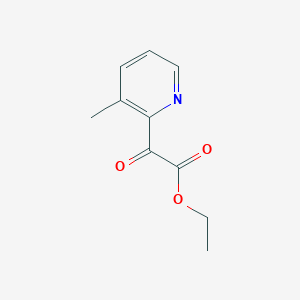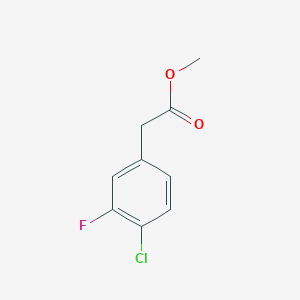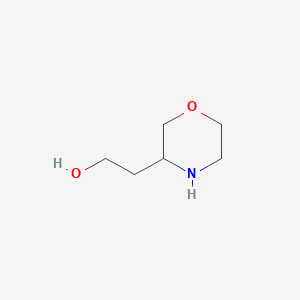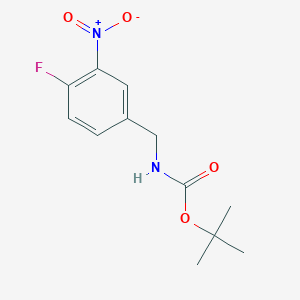
Tert-Butyl-4-Fluor-3-Nitrobenzylcarbamate
Übersicht
Beschreibung
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is a chemical compound with the CAS Number: 885280-67-1. It has a molecular weight of 270.26 . The IUPAC name for this compound is tert-butyl 4-fluoro-3-nitrobenzylcarbamate .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is 1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is a solid at room temperature. The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Phenyl-tert-Butyl-Nitroxiden
Diese Verbindung wird bei der Synthese von fluorierten Phenyl-tert-Butyl-Nitroxiden verwendet. Diese Nitroxidverbindungen sind wichtig für die Herstellung von funktionalen Materialien und Arzneimitteln mit einzigartigen Eigenschaften, da sie Fluoratome enthalten. Der Prozess beinhaltet den Austausch eines Fluoratoms in polyfluorierten Arenen mit tert-Butylamin, gefolgt von einer Oxidation, um die Nitroxidverbindungen zu erhalten .
Entwicklung von Kupfer-Nitroxide-Komplexen
Die Reaktion von Tert-Butyl-4-Fluor-3-Nitrobenzylcarbamate mit Kupfer-Hexafluoroacetylacetonat führt zur Bildung von Kupfer-Nitroxide-Komplexen. Diese Komplexe wurden auf ihre magnetischen Eigenschaften untersucht, insbesondere auf intramolekulare ferromagnetische Austauschwechselwirkungen, die im Bereich des molekularen Magnetismus von Bedeutung sind .
Pharmazeutische Anwendungen
Aufgrund seiner strukturellen Eigenschaften hat diese Verbindung potenzielle Anwendungen in der Pharmakologie. Sie kann als Vorläufer für die Synthese verschiedener Medikamente verwendet werden, insbesondere für solche, die eine fluorierte aromatische Komponente benötigen, um ihre pharmakokinetischen Eigenschaften zu verbessern .
Materialwissenschaft
In der Materialwissenschaft kann This compound zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet werden. Die Einführung fluorierter Gruppen kann zur Entwicklung von Materialien führen, die eine verbesserte Beständigkeit gegen Lösungsmittel, Öle und andere Chemikalien aufweisen .
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere bei der Konstruktion komplexer Moleküle. Ihre reaktive Nitrogruppe und die schützende tert-Butylgruppe machen sie zu einem vielseitigen Reagenz für verschiedene Synthesewege .
Analytische Chemie
In der analytischen Chemie können Derivate von This compound als Standards oder Reagenzien in verschiedenen chromatographischen oder spektroskopischen Methoden verwendet werden, um komplexe Moleküle zu detektieren und zu quantifizieren .
Pflanzenschutzmittelforschung
Die fluorierte aromatische Einheit dieser Verbindung findet sich häufig in Pflanzenschutzmitteln. Sie kann zur Synthese neuer Verbindungen mit potenziellen Anwendungen als Pestizide oder Herbizide verwendet werden, wobei die Bioaktivität der fluorierten aromatischen Systeme genutzt wird .
Umweltchemie
Schließlich beinhaltet die Forschung zum Umweltverhalten fluorierter Verbindungen die Untersuchung von Derivaten wie This compound. Das Verständnis ihres Abbaus und ihrer Wechselwirkung mit Umweltfaktoren ist entscheidend für die Beurteilung ihrer Auswirkungen auf Ökosysteme .
Wirkmechanismus
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate acts as an electron-withdrawing group, which means that it can bind to certain molecules and cause them to become more stable. This makes it an ideal reagent for synthetic and analytical chemistry. In addition, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate can bind to certain amino acids, allowing it to be used to detect the presence of these amino acids in a sample.
Biochemical and Physiological Effects
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate has a variety of biochemical and physiological effects. It can bind to certain molecules and cause them to become more stable. In addition, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate can bind to certain amino acids, allowing it to be used to detect the presence of these amino acids in a sample. It can also interact with certain enzymes, leading to changes in their activity. Finally, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate can interact with certain hormones, leading to changes in their levels in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate has a number of advantages for use in lab experiments. It is a highly reactive compound, meaning that it can be used in a variety of reactions. It is also relatively stable, meaning that it can be stored for long periods of time without degrading. Finally, it is relatively inexpensive, making it an ideal reagent for synthetic and analytical chemistry. However, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate does have some limitations. It is toxic, meaning that it should be handled with caution. In addition, it can cause skin and eye irritation, so it should be used with proper safety equipment.
Zukünftige Richtungen
There are a number of potential future directions for the use of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate in scientific research. One potential direction is the development of new methods of synthesis. This could allow for the production of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate in larger quantities and at lower costs. Another potential direction is the development of new analytical techniques using Tert-butyl 4-fluoro-3-nitrobenzylcarbamate. This could allow for the detection of more complex molecules, such as proteins and hormones. Finally, further research into the biochemical and physiological effects of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate could lead to the development of new therapeutic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNFPXJSFBABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697678 | |
| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885280-67-1 | |
| Record name | 1,1-Dimethylethyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)
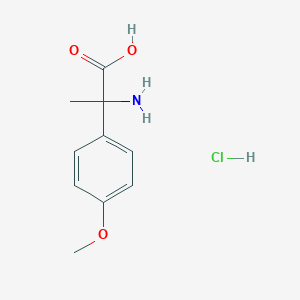
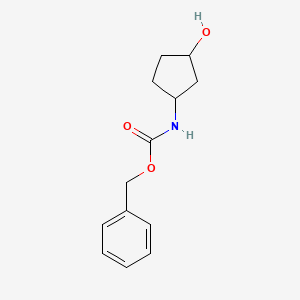
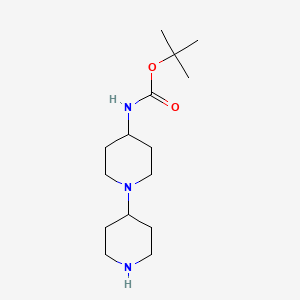
![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)
